molecular formula C15H12BrCl2NO2 B3708472 2-(4-bromo-2-chlorophenoxy)-N-(3-chloro-2-methylphenyl)acetamide

2-(4-bromo-2-chlorophenoxy)-N-(3-chloro-2-methylphenyl)acetamide

Cat. No.: B3708472
M. Wt: 389.1 g/mol
InChI Key: WEKIFGSFYFNEFF-UHFFFAOYSA-N
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Description

2-(4-bromo-2-chlorophenoxy)-N-(3-chloro-2-methylphenyl)acetamide is an organic compound that falls under the category of substituted acetamides This compound is characterized by the presence of bromine, chlorine, and phenoxy groups attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-(3-chloro-2-methylphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Preparation of 4-bromo-2-chlorophenol: This can be achieved through the bromination of 2-chlorophenol using bromine in the presence of a catalyst.

    Formation of 4-bromo-2-chlorophenoxyacetic acid: The phenol is then reacted with chloroacetic acid under basic conditions to form the phenoxyacetic acid derivative.

    Amidation: The final step involves the reaction of 4-bromo-2-chlorophenoxyacetic acid with 3-chloro-2-methylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-chlorophenoxy)-N-(3-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) on the aromatic rings can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-(4-bromo-2-chlorophenoxy)-N-(3-chloro-2-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(3-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromo-2-chlorophenoxy)-N-(3-chlorophenyl)acetamide
  • 2-(4-bromo-2-chlorophenoxy)-N-(2-methylphenyl)acetamide
  • 2-(4-bromo-2-chlorophenoxy)-N-(3-chloro-4-methylphenyl)acetamide

Uniqueness

2-(4-bromo-2-chlorophenoxy)-N-(3-chloro-2-methylphenyl)acetamide is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the phenoxy and acetamide groups, contributes to its distinct properties compared to similar compounds.

Properties

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-N-(3-chloro-2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrCl2NO2/c1-9-11(17)3-2-4-13(9)19-15(20)8-21-14-6-5-10(16)7-12(14)18/h2-7H,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKIFGSFYFNEFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)COC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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